Cytotoxicity Profile in HepG2 Hepatocellular Carcinoma Cells: Rock-IN-9 vs. Fasudil
Rock-IN-9 exhibits a distinct cytotoxicity profile in HepG2 cells, with a measured IC50 of 40.8 μM . In comparison, Fasudil, a non-selective ROCK inhibitor, demonstrates HepG2 cytotoxicity with reported IC50 values in the range of approximately 86 μM (converted from 0.025–0.04 μg/μL) under comparable 24-hour incubation conditions [1]. This approximately 2.1-fold higher cytotoxicity of Rock-IN-9 at lower micromolar concentrations suggests a differentiated cellular potency profile that may translate into measurable differences in in vitro efficacy experiments where maintaining target engagement at lower compound concentrations is desirable. Note: Direct head-to-head data are not available; values are drawn from independent studies.
| Evidence Dimension | Cytotoxicity IC50 in HepG2 cells |
|---|---|
| Target Compound Data | 40.8 μM |
| Comparator Or Baseline | Fasudil: ~86 μM (0.025–0.04 μg/μL) |
| Quantified Difference | ~2.1-fold lower IC50 (higher cytotoxicity) for Rock-IN-9 |
| Conditions | HepG2 human hepatocellular carcinoma cell line; 24-hour treatment; independent studies (no head-to-head assay) |
Why This Matters
A lower IC50 in HepG2 cells may allow investigators to use lower compound concentrations to achieve comparable or enhanced cytotoxicity responses, reducing potential off-target effects in cell-based cancer models.
- [1] Wang Y, Liu J, Tao Z, et al. Enhanced anti-tumor effect of liposomal Fasudil on hepatocellular carcinoma in vitro and in vivo. BMC Cancer. 2019;19:926. doi:10.1186/s12885-019-6142-8 View Source
